molecular formula C13H21NO4 B15337332 (2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Cat. No.: B15337332
M. Wt: 255.31 g/mol
InChI Key: MHOIOLLMOIIRTR-UHFFFAOYSA-N
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Description

(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid is a chemical compound with the molecular formula C13H21NO4 It is a derivative of octahydrocyclopenta[b]pyrrole, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

    Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the octahydrocyclopenta[b]pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of deprotected amines.

Scientific Research Applications

(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid depends on its specific application

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.

    Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.

    Chemical Reactivity: The compound’s reactivity can lead to the formation of covalent bonds with target molecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: Lacks the Boc protecting group, making it more reactive.

    Ramipril: A related compound used as an antihypertensive drug, featuring a similar core structure but with additional functional groups.

Uniqueness

(2S,3aS,6aS)-N-Boc-octahydrocyclopenta[b]pyrrole-2-carboxylic Acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection and functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIOLLMOIIRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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